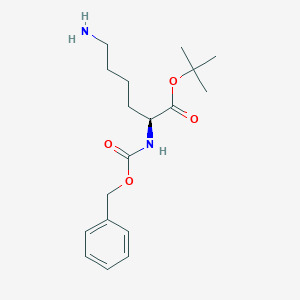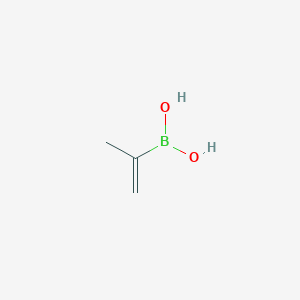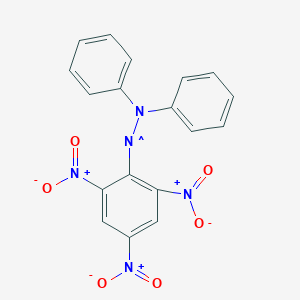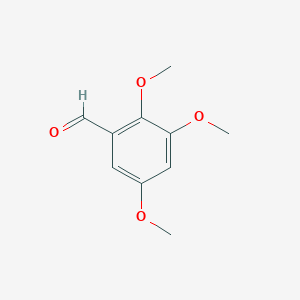
2,3,5-Trimethoxybenzaldehyde
説明
Synthesis Analysis
The synthesis of 2,3,5-Trimethoxybenzaldehyde can be achieved through various methods. A notable approach involves the bromination and hydrolysis of p-cresol, followed by methoxylation and methylation steps to obtain the desired compound. This "one-pot" method emphasizes economical, convenient, and environmentally friendly aspects (J. Ya, 2001). Additionally, the synthesis from vanillin through bromination, followed by treatment with sodium methoxide and methylation with dimethyl carbonate, showcases a practical approach with a high yield (Zhu Bo, 2006).
Molecular Structure Analysis
The molecular structure of 2,3,5-Trimethoxybenzaldehyde has been extensively studied. Single crystal X-ray diffraction studies reveal that it belongs to the monoclinic system with a centrosymmetric space group, highlighting the compound's symmetrical and stable structure conducive to various chemical reactions and applications (R. Jebin et al., 2019).
Chemical Reactions and Properties
2,3,5-Trimethoxybenzaldehyde participates in a range of chemical reactions due to its active aldehyde group and methoxy substituents. For instance, its oxidation has been effectively utilized to produce important intermediates for medicinal production, achieving high yields under specific conditions (N. Kitajima et al., 1988). It also undergoes regioselective reductive alkylation, demonstrating its versatility in synthetic chemistry (U. Azzena et al., 1990).
Physical Properties Analysis
The physical properties of 2,3,5-Trimethoxybenzaldehyde, such as melting point, solubility, and crystal structure, are crucial for its application in material science and organic synthesis. The slow evaporation technique using methanol as a solvent highlights its solubility characteristics and crystalline form, which are essential for optical and electronic applications (R. Jebin et al., 2019).
Chemical Properties Analysis
The chemical properties of 2,3,5-Trimethoxybenzaldehyde, including its reactivity and interaction with various reagents, underpin its widespread use in synthesis. Its ability to undergo selective oxidation and participate in complex chemical transformations makes it a valuable compound in the development of new materials and pharmaceuticals (N. Kitajima et al., 1988).
科学的研究の応用
Synthesis of 3-(2,4,5-trihydroxyphenyl)-DL-alanine : Langemann and Scheer (1969) reported the use of 2,3,5-Trimethoxybenzaldehyde in synthesizing this compound, highlighting its role in chemical synthesis (Langemann & Scheer, 1969).
Synthesis of 2,5-dialkyl-1,3-dimethoxybenzenes : Azzena et al. (1990) used a derivative, 2,3,5-Trimethoxybenzaldehyde dimethylacetal, for synthesizing 2,5-dialkyl-1,3-dimethoxybenzenes, showcasing its utility in organic synthesis (Azzena et al., 1990).
Study of benzenesulfonic acid : Dang Jin-ning et al. (2013) highlighted the potential applications of synthesized compounds from 2,3,5-Trimethoxybenzaldehyde in chemical research, particularly in the study of benzenesulfonic acid (Dang Jin-ning et al., 2013).
Study of carbinols and their conversion : Bailey (1974) discussed the synthesis of 1-alkyl-3,5-dimethoxybenzenes from 3,4,5-trimethoxybenzaldehyde, which is valuable for studying carbinols and their conversion into 1-alkyl-3,5-dimethoxybenzenes (Bailey, 1974).
Synthesis of antibiotic stilbenes : Azzena et al. (2003) demonstrated that reductive metalation of 3,4,5-trimethoxybenzaldehyde dimethyl acetal leads to the synthesis of naturally occurring antibiotic stilbenes, indicating its importance in medicinal chemistry (Azzena et al., 2003).
Optical applications : Jebin et al. (2019) explored the use of 3,4,5-trimethoxybenzaldehyde single crystal for optical applications, highlighting its significance in material science (Jebin et al., 2019).
Electrophilic displacement reactions : Strating et al. (2010) investigated the use of 2,4,6-trimethoxybenzaldehyde and 2,4,6-trimethoxyacetophenone in electrophilic displacement reactions with sulfuryl chloride, showcasing its utility in organic reaction mechanisms (Strating et al., 2010).
Medicine production : Kitajima et al. (1988) described the selective liquid-phase oxidation of 3,4,5-trimethoxytoluene to 3,4,5-trimethoxybenzaldehyde, an important chemical intermediate for medicine production (Kitajima et al., 1988).
Anti-Candida efficacy : Rajput et al. (2013) found that 2,4, 6-trimethoxybenzaldehyde showed anti-Candida efficacy and was non-toxic at MIC values, indicating its potential in antimicrobial research (Rajput et al., 2013).
Regioselective reductive electrophilic substitution : Azzena et al. (1992) discussed the regioselective reductive electrophilic substitution of derivatives of 3,4,5-trimethoxybenzaldehyde, which allows for the substitution of various electrophiles under specific conditions, illustrating its importance in reaction chemistry (Azzena et al., 1992).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2,3,5-trimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-12-8-4-7(6-11)10(14-3)9(5-8)13-2/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEBBFDHPSOJLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437757 | |
| Record name | 2,3,5-Trimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Trimethoxybenzaldehyde | |
CAS RN |
5556-84-3 | |
| Record name | 2,3,5-Trimethoxybenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005556843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,5-Trimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5-TRIMETHOXYBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J6AG33TAR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-Dihydro-1-(3-hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile](/img/structure/B32949.png)
![2-[3-[Bis(2-chloroethyl)amino]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B32951.png)

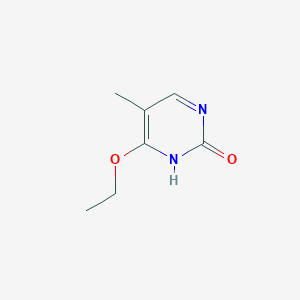
![tert-butyl (2S)-5-hydroxy-6-[[(5S)-2-hydroxy-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]-[(5S)-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B32963.png)
![(5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-Butyl Ester](/img/structure/B32966.png)
![(2S)-2-[[(Benzyloxy)carbonyl]amino]-5-hexenoic Acid tert-Butyl Ester](/img/structure/B32968.png)
![(S)-1-(4-{3-[4-(6-fluoro-benzo[d]isoxazol-3-yl)-piperidin-1-yl]-propoxy}-3-methoxy-phenyl)-ethanol](/img/structure/B32970.png)
